molecular formula C13H9N3O2 B12789674 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one CAS No. 66799-57-3

10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one

Cat. No.: B12789674
CAS No.: 66799-57-3
M. Wt: 239.23 g/mol
InChI Key: GOSZMUKZLYAKJV-UHFFFAOYSA-N
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Description

10-hydroxy-4,5,9-triazatetracyclo[77002,6011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatetracyclic structures with varying functional groups. Examples include:

Uniqueness

The uniqueness of 10-hydroxy-4,5,9-triazatetracyclo[77002,6011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one lies in its specific functional groups and the resulting chemical and biological properties

Properties

CAS No.

66799-57-3

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one

InChI

InChI=1S/C13H9N3O2/c17-12-10-9(14-15-12)5-6-16-11(10)7-3-1-2-4-8(7)13(16)18/h1-4,18H,5-6H2

InChI Key

GOSZMUKZLYAKJV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C3C=CC=CC3=C2O)C4=C1N=NC4=O

Origin of Product

United States

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